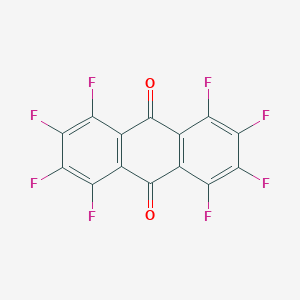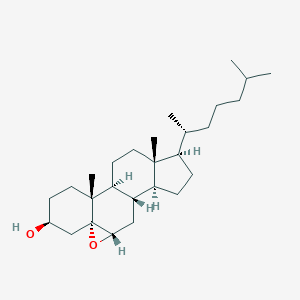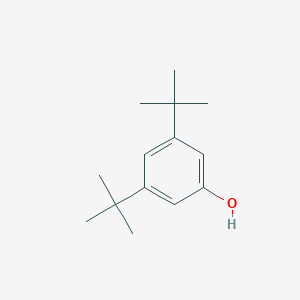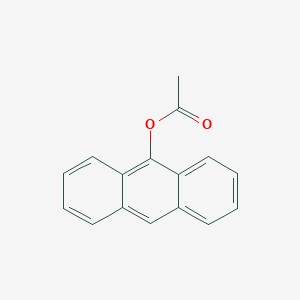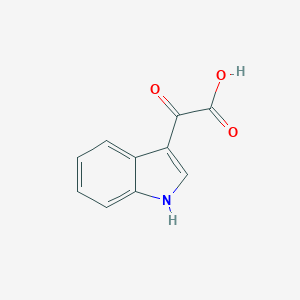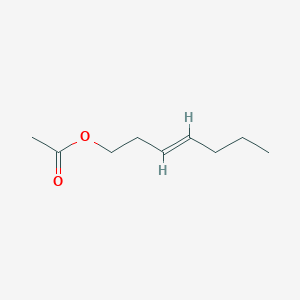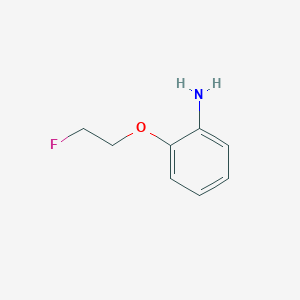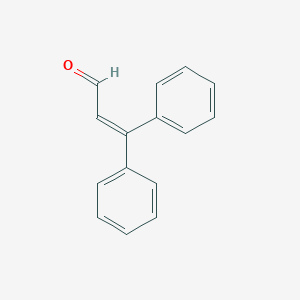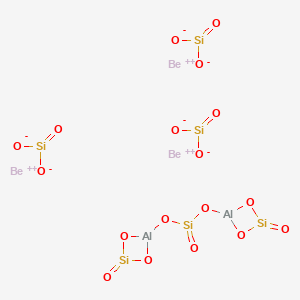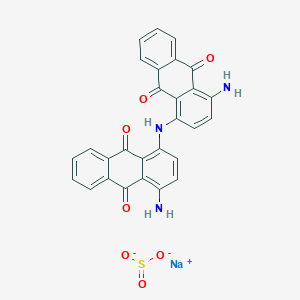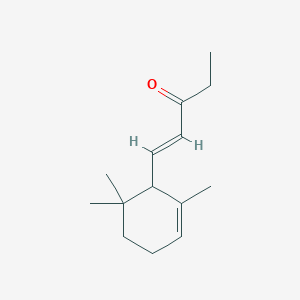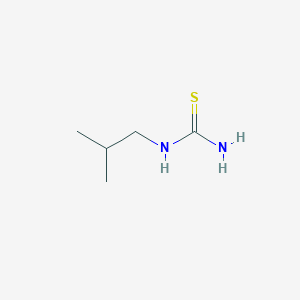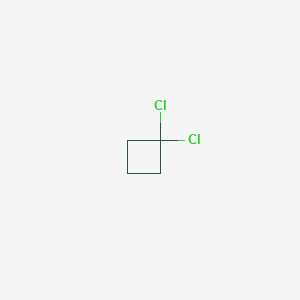
1,1-Dichlorocyclobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dichlorocyclobutane is a chemical compound that belongs to the family of chlorocyclobutanes. It is a colorless liquid that is used in various scientific research applications. The compound is synthesized through a specific method and has a mechanism of action that is important in understanding its biochemical and physiological effects. In
作用機序
The mechanism of action of 1,1-Dichlorocyclobutane is not well understood. However, it is believed to act as an alkylating agent, meaning that it can add an alkyl group to a molecule. This can cause changes in the structure and function of the molecule, which can lead to various biochemical and physiological effects.
生化学的および生理学的効果
The biochemical and physiological effects of 1,1-Dichlorocyclobutane are not well studied. However, it is believed to have toxic effects on the liver and kidneys. It may also have mutagenic and carcinogenic effects.
実験室実験の利点と制限
One advantage of using 1,1-Dichlorocyclobutane in lab experiments is its ability to act as an alkylating agent. This can be useful in developing new drugs and pharmaceuticals. However, its toxic effects on the liver and kidneys make it a challenging compound to work with in lab experiments.
将来の方向性
There are several future directions for research on 1,1-Dichlorocyclobutane. One area of interest is its potential use in the development of new drugs and pharmaceuticals. Another area of interest is its mechanism of action and how it interacts with other molecules in the body. Further research is also needed to understand its toxic effects on the liver and kidneys and how these effects can be mitigated.
Conclusion:
1,1-Dichlorocyclobutane is a chemical compound that is used in various scientific research applications. It is synthesized through a specific method and has a mechanism of action that is important in understanding its biochemical and physiological effects. While it has potential advantages in lab experiments, its toxic effects on the liver and kidneys make it a challenging compound to work with. Further research is needed to fully understand its mechanism of action and potential uses in drug development.
合成法
1,1-Dichlorocyclobutane is synthesized through a process called the Barton reaction. The reaction involves the use of an ultraviolet light source and a photosensitizer to generate cyclobutanone and chlorine gas. The cyclobutanone is then reduced using lithium aluminum hydride to produce 1,1-Dichlorocyclobutane.
科学的研究の応用
1,1-Dichlorocyclobutane is used in various scientific research applications. One of its primary uses is in the synthesis of other chemical compounds. It is also used as a solvent in organic chemistry reactions. In addition, it is used in the development of new drugs and pharmaceuticals.
特性
CAS番号 |
1506-77-0 |
|---|---|
製品名 |
1,1-Dichlorocyclobutane |
分子式 |
C4H6Cl2 |
分子量 |
124.99 g/mol |
IUPAC名 |
1,1-dichlorocyclobutane |
InChI |
InChI=1S/C4H6Cl2/c5-4(6)2-1-3-4/h1-3H2 |
InChIキー |
HJHXDUJKTZWJJJ-UHFFFAOYSA-N |
SMILES |
C1CC(C1)(Cl)Cl |
正規SMILES |
C1CC(C1)(Cl)Cl |
同義語 |
1,1-Dichlorocyclobutane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



